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Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Chelex® 100 resin for
the rapid and efficient preparation of nucleic acid samples for downstream molecular
applications. We will delve into the core principles of its mechanism, present detailed
experimental protocols for various sample types, and provide a comparative analysis of its
performance against other common extraction methods.

Introduction to Chelex® 100

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene
copolymers with paired iminodiacetate ions.[1][2][3] These iminodiacetate groups act as
chelating agents, binding strongly to polyvalent metal ions, particularly divalent cations like
magnesium (Mg?*) and calcium (Ca2*).[2][4] This property is central to its application in nucleic
acid preparation. The resin is effective over a wide pH range (4-14) and demonstrates a high
selectivity for divalent over monovalent ions, approximately 5,000 to 1.[3][5]

The primary application of Chelex® 100 in molecular biology is to prepare DNA and,
increasingly, RNA from a variety of biological samples for use in amplification-based assays
such as Polymerase Chain Reaction (PCR), quantitative PCR (QPCR), and reverse
transcription gPCR (RT-gPCR).[6][7][8] It offers a simple, rapid, and cost-effective alternative to
traditional methods like phenol-chloroform extraction and commercial kits, often involving fewer
steps and reducing the risk of sample cross-contamination.[6][9][10]
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Mechanism of Action

The efficacy of Chelex® 100 in nucleic acid preparation hinges on its ability to inactivate
nucleases and protect the nucleic acids from degradation, especially during the heat-based
lysis step.

Key Steps in the Mechanism:

Chelation of Divalent Cations: Nucleases, particularly DNases, are enzymes that degrade
DNA and require divalent cations like Mg?* as essential cofactors for their activity.[4][11]
Chelex® 100 resin has a high affinity for these metal ions and effectively sequesters them
from the solution.[1][2]

Nuclease Inactivation: By binding to and removing Mg?*, Chelex® 100 inactivates nucleases,
preventing the degradation of the released nucleic acids.[1][4][7] This is crucial during the
cell lysis step, where nucleases are released along with the nucleic acids.

Protection During Heat Lysis: The extraction process typically involves a boiling step
(100°C).[4] High temperatures in a low ionic strength solution can lead to DNA degradation.
The presence of Chelex® 100 is thought to protect the DNA from this heat-induced
breakdown by chelating metal ions that could catalyze this process.

Cell Lysis and Denaturation: The combination of an alkaline environment (the 5% Chelex®
100 suspension has a pH of 10-11) and boiling disrupts cell membranes and denatures
proteins, including histones, releasing the nucleic acids into the supernatant.[4][9] The heat
also denatures the DNA, resulting in single-stranded DNA, which is suitable for PCR.[4]

The polar resin beads also bind to other polar cellular components, which are then pelleted by
centrifugation, leaving the DNA and RNA in the supernatant.[11]
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Mechanism of Chelex® 100 Nucleic Acid Extraction.

Data Presentation: Performance and Yield

The Chelex® 100 method has been shown to be as efficient or even more so than traditional
phenol-chloroform extraction, particularly for forensic samples like semen and small
bloodstains.[6][9] It is also effective at removing PCR inhibitors.[6] The following tables
summarize quantitative data from comparative studies.
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Table 1: Comparison of DNA Yield from Dried Blood Spots (DBS)

o Relative Yield
. Absolute Efficiency
Extraction Method (%) Increase vs. Reference
(V]
QlAamp®
Chelex® 100 (Control
54% 590% [12]
Protocol)
Chelex® 100
o 68% - [12]
(Optimized Protocol)
QIAamp® DNA Blood
o 9% - [12]
Mini Kit
Table 2: Comparison of DNA Yield from Various Forensic Samples
. Mean DNA Yield
Sample Type Extraction Method Reference
(ng/pL)
- (Highest yield for
Blood Chelex® 100 blood with AutoMate [13]
Express™)
AutoMate Express™ Highest Yield [13]
QlAamp® DNA Lower but more (13]
Investigator consistent yield
Semen Chelex® 100 Highest Yield [13]
AutoMate Express™ - [13]
I[Aamp® DNA
hamp : (23]
Investigator
Saliva Chelex® 100 Highest Yield [13]
AutoMate Express™ - [13]
IAamp® DNA
hame : (23]
Investigator
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Table 3: Comparison of RNA Yield from Potato Virus X (PVX) Infected Plant Tissue

Band Intensity in

Extraction Method RNA Yield Reference
RT-gPCR

Superior RNA Thicker and more

Chelex® 100 ) [14]
concentrations pronounced bands
Lower RNA

Phenol-chloroform ) - [14]
concentrations

Experimental Protocols

The following are detailed methodologies for nucleic acid extraction using Chelex® 100 from
various common sample types. These protocols are based on established methods and can be
adapted based on specific experimental needs.[1][15]

General Reagent Preparation

e 5% Chelex® 100 Suspension: Add 5 grams of Chelex® 100 resin to 100 mL of sterile,
deionized water. Store at room temperature.[1]

e 20% Chelex® 100 Suspension: Add 20 grams of Chelex® 100 resin to 100 mL of sterile,
deionized water. Store at 4°C.[16]

¢ Proteinase K (10 mg/mL or 20 mg/mL): Dissolve the appropriate amount of Proteinase K in
sterile, deionized water. Aliquot and store at -20°C.[1]

Protocol 1: DNA Extraction from Blood and Buccal
Swabs

This protocol is adapted from forensic laboratory procedures.[15]
e Sample Preparation:
o For liquid blood or saliva, use approximately 3 pL.

o For swabs, use approximately 1/3 of the swab head.
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o For bloodstains, use a 3x3 mm cutting.

* Initial Wash:
o Add 1 mL of sterile deionized water to the sample in a 1.5 mL microcentrifuge tube.
o Vortex and incubate at room temperature for 15-30 minutes with shaking.
o Centrifuge at 10,000-15,000 x g for 2-3 minutes.
o Carefully remove and discard all but 30-50 pL of the supernatant.

¢ Chelex® Extraction:

o

Add 175 pL of a well-resuspended 5% Chelex® 100 solution to the pellet.

[¢]

Incubate at 56°C for 15-30 minutes. (Optional: Add Proteinase K for samples with high
protein content).

[¢]

Vortex at high speed for 5-10 seconds.

Incubate at 100°C for 8 minutes in a heat block or boiling water bath.

[¢]

[e]

Vortex again at high speed for 5-10 seconds.
e Final Centrifugation and Collection:
o Centrifuge at 10,000-15,000 x g for 2-3 minutes to pellet the resin and cellular debris.

o Carefully transfer the supernatant containing the single-stranded DNA to a new, clean
tube, avoiding the Chelex® beads.

o The extracted DNA is now ready for downstream applications or can be stored at 2-8°C or
frozen.[15]

Protocol 2: DNA Extraction from Hair

This protocol is suitable for forensic analysis of hair samples.[1]
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e Sample Preparation:

o Using clean forceps, wash the hair in 200 pL of sterile deionized water or TE buffer for 1-
15 minutes to remove contaminants.

o Remove the hair and retain the wash if needed.

o Cut approximately 1 cm of the hair from the root end and place itina 1.5 mL
microcentrifuge tube.

e Chelex® Extraction:

[¢]

Add 200 pL of 5% Chelex® 100 solution.

[e]

Add 2 pL of 10 mg/mL Proteinase K.

Vortex for 10-30 seconds.

o

Incubate at 56°C for a minimum of 6 hours.

[¢]

[¢]

Vortex at high speed for 5-10 seconds.

Incubate at 100°C for 8 minutes.

[e]

o

Vortex again at high speed for 5-10 seconds.
e Final Centrifugation and Collection:
o Centrifuge at 10,000-15,000 x g for 3 minutes.

o Transfer the supernatant to a new tube.

Protocol 3: RNA Extraction from Biological Samples

This is a general protocol that can be adapted for various sample types, including viral
samples.[8]

e Sample Preparation:
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o Place the sample (e.g., saliva, swab eluate) in a 1.5 mL microcentrifuge tube.

e Chelex® Extraction:
o Add a 5-20% Chelex® 100 suspension to the sample.
o Mix thoroughly by vortexing.
o Incubate at 95°C for 2-10 minutes.
» Final Centrifugation and Collection:
o Centrifuge briefly to pellet the Chelex® beads.

o Transfer the supernatant containing the RNA to a new tube. The sample is now ready for
RT-gPCR or other downstream applications.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for Chelex® 100 nucleic acid
preparation.
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General Experimental Workflow for Chelex® 100 Extraction.
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Advantages and Limitations

Advantages:

Rapid and Simple: The procedure is fast, often completed in under an hour, with fewer steps
compared to other methods.[6][7]

Cost-Effective: Chelex® 100 is significantly less expensive than commercial extraction kits.
[7117]

Reduced Contamination Risk: The single-tube protocol for many sample types minimizes the
chances of cross-contamination.[6][10]

No Organic Solvents: The method avoids the use of hazardous organic solvents like phenol
and chloroform.[6][9]

Effective for Forensic Samples: It has a proven track record of success with challenging
forensic samples.[6][9]

Limitations:

Single-Stranded DNA: The boiling step denatures the DNA, making it unsuitable for
applications requiring double-stranded DNA, such as RFLP analysis.[9][10]

Lower Purity: The resulting nucleic acid solution is not as pure as that obtained from column-
based kits and may contain inhibitors if not performed carefully.[14][18]

Potential for Degradation: The harsh conditions (high temperature and alkaline pH) may not
be suitable for highly degraded samples.[10] Long-term storage of the unbuffered DNA
solution, combined with freeze-thaw cycles, could lead to degradation.[10]

Chelex® Bead Carryover: Accidental transfer of Chelex® beads into the final product can
inhibit downstream enzymatic reactions like PCR by chelating Mg?* from the reaction buffer.
[12]

Conclusion
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Chelex® 100 provides a robust, rapid, and economical method for preparing nucleic acid
samples from a wide array of biological materials. Its simple mechanism of nuclease
inactivation through cation chelation makes it a valuable tool, particularly in high-throughput
settings, forensic analysis, and resource-limited environments. While it has limitations
regarding the purity and strandedness of the final product, for many downstream applications,
especially PCR-based assays, it remains an efficient and reliable choice for researchers,
scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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